molecular formula C15H11Cl2N3O3S B3714209 N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B3714209
M. Wt: 384.2 g/mol
InChI Key: FRZUBHZWJDANNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C15H11Cl2N3O3S It is known for its unique structure, which includes both chloro and nitro functional groups attached to a phenyl ring, as well as a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamothioyl group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding amine and thiol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 4-chloro-3-aminophenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and thiol.

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chloro groups can also participate in binding interactions with proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure with a fluoro group instead of a chloro group.

    N-(4-chloro-3-nitrophenyl)acetamide: Lacks the carbamothioyl group.

    4-Acetamidophenyl N-(4-chloro-3-nitrophenyl)carbamate: Contains an acetamidophenyl group.

Uniqueness

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, as well as the carbamothioyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c16-10-3-1-9(2-4-10)7-14(21)19-15(24)18-11-5-6-12(17)13(8-11)20(22)23/h1-6,8H,7H2,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZUBHZWJDANNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.